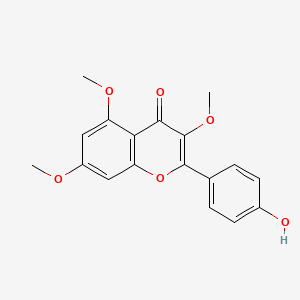
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide is a fluorinated organic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide typically involves the reaction of a fluorinated hexanoic acid derivative with diethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired amide product. Common reagents used in this synthesis include fluorinated hexanoic acid chlorides and diethylamine, with the reaction often facilitated by a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Fluorinated amines or thiols.
Reduction: Fluorinated amines.
Oxidation: Fluorinated carboxylic acids.
科学研究应用
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity or disrupt microbial cell membranes, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar amide structure but different functional groups.
N,N-Diethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexanamide: Another fluorinated amide with additional fluorine atoms.
Uniqueness
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in applications requiring robust and hydrophobic compounds.
属性
CAS 编号 |
60895-98-9 |
|---|---|
分子式 |
C10H11F10NO |
分子量 |
351.18 g/mol |
IUPAC 名称 |
N,N-diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide |
InChI |
InChI=1S/C10H11F10NO/c1-3-21(4-2)6(22)5(11)7(12,13)8(14,15)9(16,17)10(18,19)20/h5H,3-4H2,1-2H3 |
InChI 键 |
JSHTZICJDFQPJS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)
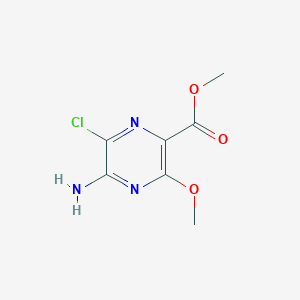
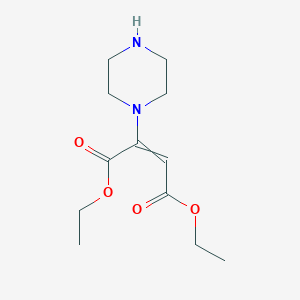
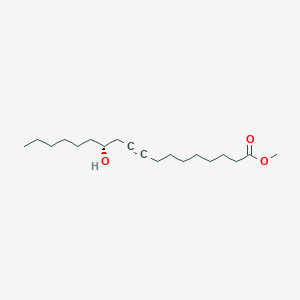

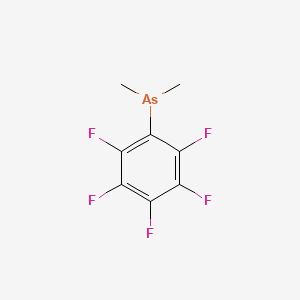

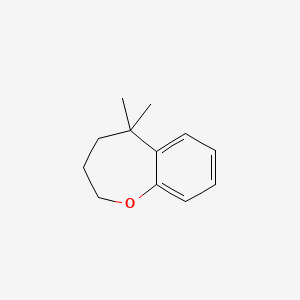
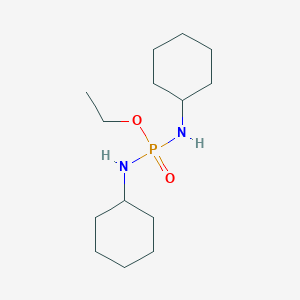
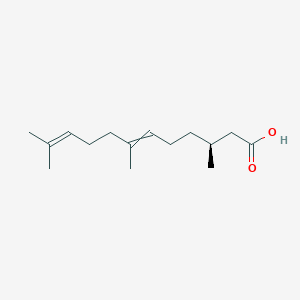

![[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14614258.png)

